

Validation of levomefolate calcium stability under different storage conditions.

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Compound of Interest

Compound Name: Levomefolate Calcium

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Technical Support Center: Levomefolate Calcium Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **levomefolate calcium** under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of solid **levomefolate calcium**?

A1: Solid **levomefolate calcium** is a crystalline substance that is relatively stable when protected from light and moisture.[1] For long-term storage, it is recommended to keep it at -20°C.[2] Under these conditions, it can be stable for at least four years.[2] It is known to be sensitive to oxidation, heat, light, and non-neutral pH conditions.[3]

Q2: What are the recommended storage conditions for solutions of **levomefolate calcium**?

A2: Aqueous solutions of **levomefolate calcium** are not recommended for storage for more than one day.[2] For analytical purposes, stock solutions are often prepared in a buffer containing an antioxidant, such as ascorbic acid, to minimize degradation. These solutions should be stored in tightly sealed, light-protected containers at -20°C or -80°C.

Q3: What are the main factors that cause degradation of **levomefolate calcium**?







A3: The primary degradation pathway for levomefolate is oxidation of the tetrahydrofolate ring system. This process is accelerated by exposure to heat, light, and non-neutral pH. It is most stable at a neutral pH, with accelerated degradation occurring in both acidic and alkaline conditions.

Q4: What are the major degradation products of **levomefolate calcium**?

A4: Under various stress conditions, the main degradation products identified include:

- 5-Methyldihydrofolate (5-MDHF): An initial oxidation product.
- p-Aminobenzoyl-L-glutamic acid (PABG): Formed by the cleavage of the C9-N10 bond.
- 4a-hydroxy-5-methyltetrahydrofolate (hmTHF): An oxidation product.

Q5: How does light exposure affect the stability of levomefolate?

A5: Levomefolate is sensitive to light. Exposure to UVB radiation can lead to the formation of 5-methyldihydrofolate and, with continued exposure, p-aminobenzoyl-L-glutamic acid. The photodegradation generally follows first-order kinetics. In the presence of photosensitizers like riboflavin, degradation can occur even with exposure to visible light and UVA.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Troubleshooting Steps
Unexpectedly low assay values for levomefolate calcium.	Degradation of the compound due to improper storage.	- Verify that solid levomefolate calcium is stored at -20°C, protected from light and moisture For solutions, ensure they are freshly prepared or have been stored at -20°C or -80°C for a limited time in the presence of an antioxidant Minimize freezethaw cycles of stock solutions.
Appearance of unknown peaks in HPLC/LC-MS analysis.	Formation of degradation products.	- Compare the retention times of the unknown peaks with those of known degradation products (e.g., 5-MDHF, PABG) Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their identity Ensure the analytical method is stability-indicating.
Inconsistent results between experiments.	Variability in sample handling and preparation.	- Standardize the protocol for solution preparation, including the use of fresh, high-quality solvents and antioxidants Protect samples from light at all stages of handling and analysis Control the temperature and pH of the solutions.
Rapid degradation of levomefolate in a new formulation.	Excipient incompatibility or inappropriate pH of the formulation.	- Evaluate the compatibility of levomefolate calcium with all excipients in the formulation



Measure and adjust the pH of the formulation to be as close to neutral as possible. -Consider the addition of an antioxidant to the formulation.

Data on Levomefolate Stability

The following tables summarize quantitative data on the stability of levomefolate under different conditions. Note that some data is for L-5-methyltetrahydrofolate (L-5-MTHF), the active moiety of **levomefolate calcium**, and is considered a reasonable proxy for the stability of the calcium salt in solution.

Table 1: Thermal Degradation of L-5-Methyltetrahydrofolate in Solution

Temperature	рН	Observation
85°C	7.0	After 15 minutes under dark, anaerobic conditions, the retention rate was approximately 72.86%.
100°C	7.0	After 15 minutes under dark, anaerobic conditions, the retention rate was approximately 42.76%.

Table 2: Photodegradation of L-5-Methyltetrahydrofolate in Solution

Light Source	Fluence Rate	Degradation Rate Constant (k)	Degradation Products
UVB (280-350 nm)	2.15 mW/cm ²	9.2 x 10 ⁻³ min ⁻¹	5-Methyldihydrofolate, p-Aminobenzoyl-L- glutamic acid



Note: This data is for L-5-methyltetrahydrofolate in solution and may not be representative of solid **levomefolate calcium**.

Table 3: Stability of Solid Levomefolate Calcium

Storage Condition	Duration	Stability
-20°C	≥ 4 years	Stable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is designed to separate and quantify **levomefolate calcium** from its potential degradation products.

- Chromatographic System:
 - HPLC with UV detector
 - Column: C18, 250 mm x 4.6 mm, 5 μm particle size
 - Mobile Phase: Isocratic mixture of a suitable buffer (e.g., 0.01 M KH₂PO₄) and an organic solvent (e.g., Acetonitrile). A typical ratio is 50:50 (v/v).
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 230 nm
 - Column Temperature: 30 °C
- Sample Preparation:
 - Accurately weigh and dissolve a known concentration of levomefolate calcium in a suitable solvent. To minimize degradation during analysis, the solvent can be water or a buffer containing an antioxidant like ascorbic acid.
 - Filter the sample solution through a 0.45 μm filter before injection.



· Analysis:

- Inject the prepared sample into the HPLC system.
- Identify and quantify the peak corresponding to levomefolate calcium based on its retention time and peak area compared to a reference standard.
- Monitor for the appearance of new peaks, which may indicate degradation products.

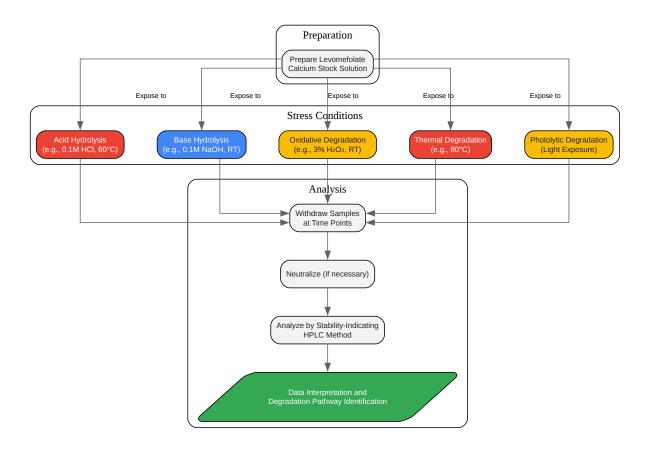
Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.

- Preparation of Stock Solution: Prepare a stock solution of levomefolate calcium in a suitable solvent.
- Stress Conditions:
 - Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at a specified temperature (e.g., 60°C) for a defined period.
 - Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for a defined period.
 - Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature, protected from light.
 - Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C) for a defined period.
 - Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method described in Protocol 1.



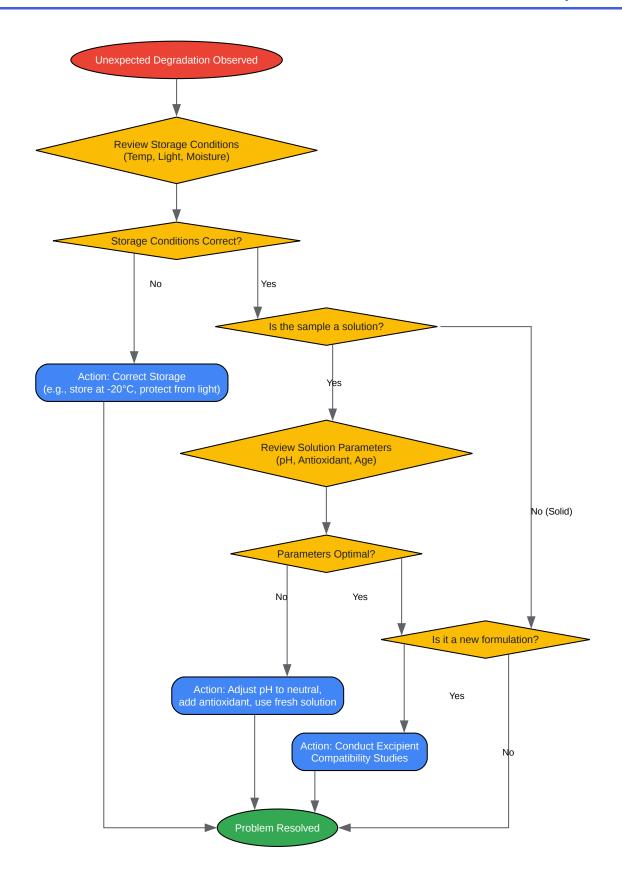
Visualizations



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Caption: Experimental Workflow for Forced Degradation Studies.





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Caption: Troubleshooting Decision Tree for Unexpected Degradation.



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